molecular formula C12H12N2O4 B2599021 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione CAS No. 857584-58-8

1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione

Cat. No. B2599021
CAS RN: 857584-58-8
M. Wt: 248.238
InChI Key: YMFBSELPKUMNJN-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles often involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and depend on the specific structure and substituents of the compound. For instance, oxadiazole 1 and 2 were reacted with chloroacetyl chloride in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles vary depending on their specific structure and substituents. For instance, 1,3,4-Oxadiazole is a liquid, which boils at 150°C .

Scientific Research Applications

Antioxidant Agent Synthesis

1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione is structurally similar to pyrimido[4,5-d]pyrimidine, a compound known for significant bioactivity, particularly as an antioxidant agent. The synthesis of pyrimido[4,5-d]pyrimidine derivatives, using iodine catalysts, has shown that some of these compounds, due to their structural similarities, can act effectively as antioxidants. The efficiency of these compounds as antioxidants has been measured by various analytical methods, indicating potential applications in fields where oxidative stress is a concern (Cahyana, Liandi, & Zaky, 2020).

Antiviral Activity

2,4-Diaminopyrimidine derivatives, structurally akin to this compound, have demonstrated notable antiretroviral activity. These compounds, specifically the ones with modifications at the 5th position of the pyrimidine ring, have shown significant inhibition of retrovirus replication in cell culture. This property suggests potential applications in antiviral therapies, especially against retroviruses like HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Nonlinear Optical Materials

The pyrimidine ring is a common structure in many organic compounds, including this compound, and is known for its presence in significant biological molecules like DNA and RNA. Derivatives of this compound have been studied for their nonlinear optical (NLO) properties, indicating potential applications in optoelectronic and high-tech devices. The extensive analysis of these compounds' structural and electronic properties has paved the way for their use in advanced technological applications (Hussain et al., 2020).

Synthesis of Complex Heterocyclic Compounds

This compound is related to pyrimidine derivatives that have been utilized as building blocks in the synthesis of complex heterocyclic compounds. These synthesized compounds have been characterized and analyzed for various properties, demonstrating the versatility and potential of pyrimidine derivatives in synthesizing novel compounds with potential pharmaceutical and industrial applications (Eynde, Hecq, Kataeva, & Kappe, 2001).

Mechanism of Action

Oxadiazoles and their derivatives exhibit potent bactericidal activity against a wide range of microorganisms . The peptide deformylase inhibitory potential of the derivatives with strong antibacterial activity was examined using molecular docking experiments .

Safety and Hazards

The safety and hazards associated with oxadiazoles depend on their specific structure and substituents. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound .

Future Directions

Oxadiazoles have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Several 1,3,4-oxadiazole compounds with di-, tri-, aromatic- and heterocyclic substitutions have been found to have strong anticancer properties .

properties

IUPAC Name

1-(2-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-9-6-4-3-5-8(9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFBSELPKUMNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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